Lipophilicity (XLogP) Comparison
The 3-bromophenoxy substituent significantly increases lipophilicity compared to the unsubstituted 4-amino-5-(phenoxymethyl) analog. The target compound has a computed XLogP3-AA of 1.6, whereas its para-bromo isomer (4-amino-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol) is predicted to have an identical XLogP of 1.6 due to symmetry, but is expected to differ in steric and electronic properties [1]. This class-level inference is based on the known impact of substituent position on the 1,2,4-triazole scaffold, where even regioisomers can show dramatically different biological profiles [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 |
| Comparator Or Baseline | 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol (Predicted XLogP ~1.1) |
| Quantified Difference | ~0.5 log unit increase |
| Conditions | Computed property (PubChem 2021.05.07 release) using XLogP3 3.0 algorithm |
Why This Matters
The higher lipophilicity suggests superior membrane permeability for intracellular target engagement, a critical parameter for prioritizing hits in medicinal chemistry campaigns.
- [1] PubChem. (2026). Compound Summary for CID 2452105, 4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol. National Center for Biotechnology Information. View Source
- [2] Begum, S., et al. (2022). Synthesis and Evaluation of 1,2,4-Triazole Derivatives for Antioxidant, Anti-inflammatory, Cytotoxicity and QSAR Analysis. Asian Journal of Chemistry, 35(1), 194-202. View Source
